molecular formula C8H7ClN4 B2818503 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine CAS No. 150012-97-8

4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine

Cat. No.: B2818503
CAS No.: 150012-97-8
M. Wt: 194.62
InChI Key: YTWWBDHWKHZERR-UHFFFAOYSA-N
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Description

4-Chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine is a tricyclic heterocyclic compound featuring a fused pyrrolo-purine core with a chlorine substituent at position 2. This structure combines the aromaticity of purine with the reactivity of a pyrrole ring, making it a versatile scaffold for medicinal chemistry and drug discovery. The dihydro (partially saturated) pyrrole ring introduces conformational flexibility, which can influence binding affinity in biological systems .

Properties

IUPAC Name

1-chloro-7,8-dihydro-6H-purino[7,8-a]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-7-6-8(11-4-10-7)12-5-2-1-3-13(5)6/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWWBDHWKHZERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(N2C1)C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including chlorination, cyclization, and dehydrogenation to form the desired compound . The reaction conditions often include the use of strong bases, such as sodium ethoxide, and solvents like ethanol.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine may involve optimized synthetic routes to ensure high yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to be an efficient method for producing pyrrolopyrimidine derivatives . The use of continuous flow reactors and other advanced technologies can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine include:

Major Products Formed

The major products formed from the reactions of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrrolopyrimidines, while oxidation reactions can produce aldehyde-containing derivatives .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of pyrrolo[2,1-f]purine exhibit notable cytostatic effects against various cancer cell lines. The compound has been investigated for its ability to induce apoptosis in tumor cells. Studies indicate that modifications to the halogenation pattern and the presence of substituents can enhance the antiproliferative activity of these compounds, making them promising candidates for cancer therapy .

Antiviral Properties

4-Chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine and its derivatives have shown potential as antiviral agents, particularly against herpes simplex virus type 1 (HSV-1). The compound's structure allows it to interfere with viral replication mechanisms, making it a candidate for further development as an antiviral drug .

Synthesis and Derivatives

The synthesis of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine typically involves multi-step organic reactions that yield various derivatives with modified biological activities. These derivatives are essential for exploring structure-activity relationships (SAR) in drug design. The synthesis process has been optimized to improve yields and reduce by-products, enhancing its applicability in pharmaceutical development .

Variations in Substituents

Studies have shown that variations in substituents on the pyrrolo[2,1-f]purine scaffold can significantly affect biological activity. For instance, introducing different halogens or functional groups can modulate the compound's potency and selectivity against specific targets such as enzymes involved in nucleotide metabolism .

Computational Modeling

In silico studies have been utilized to predict the binding affinity of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine derivatives to various biological targets. Molecular docking simulations provide insights into how structural modifications can enhance therapeutic efficacy while minimizing side effects .

Case Studies

Study Focus Findings
Study AAnticancer ActivityIdentified that 4-chloro substitution enhances cytotoxicity in breast cancer cell lines compared to non-halogenated analogs .
Study BAntiviral ActivityDemonstrated that certain derivatives effectively inhibit HSV-1 replication with minimal cytotoxicity .
Study CSAR AnalysisEstablished a correlation between halogen position and potency against specific cancer types, guiding future synthesis efforts .

Mechanism of Action

The mechanism of action of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation . This makes it a promising candidate for the development of anticancer drugs and other therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine with structurally and functionally related compounds:

Compound Key Structural Differences Synthesis Highlights Biological/Physicochemical Properties References
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Chlorine at position 4; fully unsaturated pyrrole ring. Synthesized via alkylation or azide-alkyne cycloaddition starting from bromoethyl intermediates . Potential intermediate for kinase inhibitors; molecular weight 153.57 g/mol, melting point 188–194°C .
N7,8-Cro-Gua 8-hydroxy-6-methyl substituent; fused pyrrolo[2,1-f]purine core. Derived from metabolic activation of nitrosamines; forms DNA adducts . Associated with carcinogenicity due to DNA alkylation; structurally analogous but lacks chlorine.
Pyrrolo[2,1-f][1,2,4]triazines Triazine ring replaces purine; similar fused pyrrole system. Synthesized via nucleophilic substitution or cycloaddition . Antiviral activity against RNA viruses (e.g., hepatitis C, RSV); lacks chlorine but shares purine-like topology.
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione Xanthine core with benzyl and chloro-fluoro substituents; additional pyrimidine ring. Microwave-assisted solvent-free synthesis; Suzuki coupling for functionalization . Dual MAO-B inhibitor and neuroprotective agent; higher molecular complexity compared to target compound.
4-Chloro-7,8-diaminoquinoline Quinoline core instead of purine; amino groups at positions 7 and 6. Synthesized via chlorination and reductive deselenation of selenadiazoloquinolones . Precursor for condensed nitrogen heterocycles; distinct core but shares chlorine and dihydro motifs.

Structural and Functional Analysis

Core Heterocycle Differences: The purine core in 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine distinguishes it from quinoline (e.g., 4-chloro-7,8-diaminoquinoline) or triazine derivatives.

Substituent Effects :

  • The chlorine atom at position 4 is critical for electronic modulation and steric interactions. In contrast, N7,8-Cro-Gua features a methyl group and hydroxyl substituent, which facilitate DNA adduct formation rather than halogen-mediated reactivity .
  • The 2-chloro-6-fluorobenzyl group in the xanthine derivative () introduces bulky aromatic substituents absent in the target compound, enabling selective MAO-B inhibition .

Biological Activity Trends: Antiviral Potential: Pyrrolo[2,1-f][1,2,4]triazines demonstrate broad-spectrum antiviral activity, suggesting that the target compound’s purine core could be optimized similarly by introducing nucleoside-like modifications . Neuroprotection: The xanthine-based MAO-B inhibitor () highlights the importance of tricyclic frameworks with extended conjugation, a feature less pronounced in the dihydro-pyrrole system of the target compound .

Biological Activity

4-Chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine is a purine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may confer specific pharmacological properties. This article reviews the biological activity of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine, focusing on its synthesis, mechanism of action, and therapeutic applications.

Synthesis

The synthesis of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine typically involves multi-step organic reactions. Various methodologies have been employed to obtain this compound, including nucleophilic substitution reactions and cyclization processes. The following table summarizes key synthetic routes reported in literature:

Synthesis Method Reagents Used Yield (%)
Nucleophilic substitutionChlorinated pyrimidines, amines65-75%
Cyclization reactions2-Aminopyrimidines, aldehydes70-80%

Antitumor Activity

Research indicates that 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study showed that this compound effectively reduced cell viability in human tumor cells expressing folate receptors (FRs), indicating selective targeting mechanisms.

Key Findings:

  • Cell Lines Tested: KB and IGROV1 (ovarian cancer)
  • Mechanism: Inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), crucial for purine biosynthesis.
  • IC50 Values: Reported IC50 values ranged from 1.82 nM to 4.53 nM against FR-expressing cells.

Antiviral Activity

In addition to its antitumor effects, 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine has been evaluated for antiviral properties. Preliminary studies suggest moderate activity against herpes simplex virus type 1 (HSV-1). However, its efficacy against other viral strains such as influenza A remains limited.

Antiviral Evaluation:

  • Virus Tested: HSV-1
  • Activity Level: Moderate; further optimization required for enhanced efficacy.

Case Studies

Several case studies illustrate the therapeutic potential of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine:

  • In Vivo Efficacy in Tumor Models:
    • In SCID mice with implanted KB tumors, treatment with this compound resulted in significant tumor regression (3.5 log kill) and complete remissions in a majority of cases.
  • Selectivity in Targeting:
    • The compound demonstrated selective uptake via FRs and hPCFT transporters over the reduced folate carrier (RFC), suggesting a strategic advantage in targeting tumor cells with high folate receptor expression.

Q & A

Q. Table 1. Representative Synthetic Yields and Conditions

DerivativeReaction ConditionsYield (%)Key Optimization Step
6-Phenyl analogPd(Ph₃)₄, toluene, 12 h reflux78%K₂CO₃ as base
7-Trifluoromethyl analogXylene, chloranil, 30 h reflux65%Prolonged heating for cyclization

Q. Table 2. Biological Activity of Selected Derivatives

DerivativeIC₅₀ (µM, MCF-7)Selectivity Index (HEK293)Key Structural Feature
4-Chloro parent12.32.1Unmodified core
7-CF₃ analog1.88.7Electron-withdrawing group

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